molecular formula C24H42O21 B1462965 3alpha,4beta,3alpha-Galactotetraose CAS No. 56038-38-1

3alpha,4beta,3alpha-Galactotetraose

Cat. No.: B1462965
CAS No.: 56038-38-1
M. Wt: 666.6 g/mol
InChI Key: HEAHRYDVILRNFD-FGKFJTINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,4beta,3alpha-Galactotetraose typically involves enzymatic processes that facilitate the formation of the specific galactose linkages. The reaction conditions often include controlled temperatures and pH levels to optimize enzyme activity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the necessary enzymes for the synthesis of the compound. The process is followed by purification steps to achieve the desired purity level of ≥95% .

Chemical Reactions Analysis

Types of Reactions

3alpha,4beta,3alpha-Galactotetraose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield galactonic acid derivatives, while reduction may produce galactitol derivatives .

Scientific Research Applications

3alpha,4beta,3alpha-Galactotetraose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha,4beta,3alpha-Galactotetraose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, leading to the release of galactose units. These interactions can influence various metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,4beta,3alpha-Galactotetraose is unique due to its specific galactose-galactose linkage bonds (α(1 → 4) and α(1 → 3)), which are not commonly found in other oligosaccharides. This unique structure gives it distinct properties and applications in various fields .

Properties

IUPAC Name

(3R,4S,5S,6R)-4-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17-,18+,19+,20+,21?,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHRYDVILRNFD-FGKFJTINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@H]([C@H](OC([C@@H]4O)O)CO)O)CO)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676999
Record name 3alpha,4beta,3alpha-Galactotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56038-38-1
Record name 3alpha,4beta,3alpha-Galactotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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